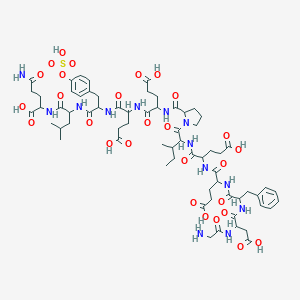
2-((5-Methylpyrazin-2-yl)amino)ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Methylpyrazin-2-yl)amino)ethanethiol is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves its binding to the active site of LSD1. This binding prevents the demethylation of lysine residues on histone proteins, which are involved in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have neuroprotective effects in animal models of neurodegenerative disorders. Additionally, it has been found to regulate the expression of genes involved in immune function and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-((5-Methylpyrazin-2-yl)amino)ethanethiol in lab experiments is its potency as an LSD1 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity and off-target effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are many potential future directions for research involving 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. One area of interest is the development of more potent and selective LSD1 inhibitors based on this compound. Additionally, there is potential for the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various diseases.
Métodos De Síntesis
The synthesis of 2-((5-Methylpyrazin-2-yl)amino)ethanethiol involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form 5-methylpyrazine-2-chloride. This intermediate is then reacted with ethylenediamine to form 2-((5-Methylpyrazin-2-yl)amino)ethanethiol. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-((5-Methylpyrazin-2-yl)amino)ethanethiol has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which plays a role in the regulation of gene expression. By inhibiting LSD1, 2-((5-Methylpyrazin-2-yl)amino)ethanethiol can alter gene expression patterns and potentially be used to treat diseases such as cancer and neurodegenerative disorders.
Propiedades
Número CAS |
105954-48-1 |
|---|---|
Nombre del producto |
2-((5-Methylpyrazin-2-yl)amino)ethanethiol |
Fórmula molecular |
C7H11N3S |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
2-[(5-methylpyrazin-2-yl)amino]ethanethiol |
InChI |
InChI=1S/C7H11N3S/c1-6-4-10-7(5-9-6)8-2-3-11/h4-5,11H,2-3H2,1H3,(H,8,10) |
Clave InChI |
LOLTVQPEIFINET-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=N1)NCCS |
SMILES canónico |
CC1=CN=C(C=N1)NCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide](/img/structure/B26257.png)



![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)